molecular formula C16H13N3O3S B2539010 (Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 325779-35-9

(Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2539010
CAS RN: 325779-35-9
M. Wt: 327.36
InChI Key: SAVLJDMPWBUCEV-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzylideneaniline and tetrahydrobenzo[b]thiophene. Benzylideneaniline derivatives are known for their various biological activities . Tetrahydrobenzo[b]thiophene is a heterocyclic compound, and its derivatives have been used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a nitrobenzaldehyde to form the benzylideneaniline moiety, followed by further functionalization to introduce the tetrahydrobenzo[b]thiophene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylideneaniline moiety and a tetrahydrobenzo[b]thiophene moiety. The presence of the nitro group and the nitrile group would also be significant .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitro group, the nitrile group, and the imine group. These functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, the nitrile group, and the imine group would likely make it a polar molecule .

Scientific Research Applications

Synthesis and Characterization

Research has extensively covered the synthesis and characterization of thiophene derivatives, demonstrating their versatility in chemical reactions and potential for creating complex molecules. For example, El-Kashef et al. (2007) detailed the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, showcasing the compound's utility in synthesizing novel heterocyclic structures (El-Kashef, Rathelot, Vanelle, & Rault, 2007). Similarly, Çolak et al. (2017) explored the synthesis, characterization, and theoretical calculations of a Schiff base containing the thiophene ring system, further highlighting the chemical versatility and potential applications of these compounds in various fields of chemistry (Çolak, Gündüzalp, Altıner, & Şahin, 2017).

Application in Dyes and Pigments

Thiophene derivatives, including those related to the specific compound of interest, have found applications in the synthesis of dyes and pigments. Sabnis and Rangnekar (1989) discussed the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes, underscoring the potential of these compounds in the textiles industry (Sabnis & Rangnekar, 1989).

Photophysical Properties and Applications

The photophysical properties of thiophene derivatives have been explored for potential applications in materials science, including organic light-emitting diodes (OLEDs). García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including thiophene derivatives, and evaluated their photophysical characteristics for use in OLEDs. This study highlights the potential of thiophene derivatives in developing new materials for advanced electronic devices (García-López et al., 2014).

Antimicrobial Applications

Thiophene derivatives have also been evaluated for their antimicrobial properties. Patil et al. (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and found them to exhibit significant antimicrobial activities against a range of pathogens, suggesting potential applications in developing new antimicrobial agents (Patil, Chavan, Toche, Bhole, Patil, & Aware, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-8-12-11-3-1-2-4-15(11)23-16(12)18-9-10-5-6-14(20)13(7-10)19(21)22/h5-7,9,20H,1-4H2/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLJDMPWBUCEV-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.